molecular formula C16H18O3 B8607832 4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol CAS No. 142990-42-9

4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol

Cat. No.: B8607832
CAS No.: 142990-42-9
M. Wt: 258.31 g/mol
InChI Key: HZNVEXAGTJLRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Hydroxyphenyl)propan-2-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142990-42-9

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C16H18O3/c1-16(2,11-4-7-13(17)8-5-11)12-6-9-14(18)15(10-12)19-3/h4-10,17-18H,1-3H3

InChI Key

HZNVEXAGTJLRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Run 3—1% guaiacol BPA: Methylene chloride (23 L), water (8 L), BPA (4500 g, 19.8 mol), monomethoxyBPA (55 g of the above mixture), p-cumylphenol (135 g, 0.64 mol), triethylamine (40 ml) and sodium gluconate (10 g) was charged to a 75 L reactor equipped with mechanical agitation, condenser, and caustic scrubber vent system. Phosgene (2300 g, 23.2 mol) was added at a rate of 80 g/min to the reactor while 33 wt % caustic was added at a rate to maintain pH=10. The reactor contents were purged with nitrogen then transferred to another tank and centrifuged to remove the brine layer. The organic layer containing the polymer was washed on a centrifuge train with 1N HCl and then with deionized water until residual chloride levels were <5 ppm. The polymer was isolated by steam precipitation followed by drying under hot nitrogen. The final dried resin weighed 4.1 lbs, had Mw=27652 daltons and PDI=2.5 by GPC vs PC standard, <1 ppm TEA, 0.6 ppm chloride ion, <10 ppm residual free BPA, and <0.05 ppm Fe. The glass transition temperature was determined to be 153 C.
Name
guaiacol BPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2300 g
Type
reactant
Reaction Step Two
Name
Quantity
4500 g
Type
reactant
Reaction Step Three
[Compound]
Name
above mixture
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Three
Name
sodium gluconate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
solvent
Reaction Step Three
Quantity
23 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.